molecular formula C8H7ClN2O B11907275 (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B11907275
M. Wt: 182.61 g/mol
InChI Key: BHCZHNLCOBUPIN-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that contains a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with formaldehyde in the presence of a base to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde or 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridine or other reduced derivatives.

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol

Uniqueness

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methanol group at specific positions on the pyrrolopyridine ring can result in distinct chemical properties and interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11)

InChI Key

BHCZHNLCOBUPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CO)Cl

Origin of Product

United States

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